N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various scientific fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group, followed by further functionalization to introduce the nitro and benzamide groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to the active sites of enzymes, inhibiting their catalytic activity . The compound’s photophysical properties are influenced by its ability to absorb and emit light, making it effective in optoelectronic applications .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct photophysical and chemical properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-8-9(4-2-7-12(8)18(20)21)14(19)15-10-5-3-6-11-13(10)17-22-16-11/h2-7H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQICZXBVJHGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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